3,6-dihydroxy-6-methyl-N,4-diphenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dihydroxy-6-methyl-N,4-diphenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This particular compound features multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydroxy-6-methyl-N,4-diphenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide typically involves multi-step organic reactions
Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ketones under acidic or basic conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups are often introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: Methyl groups can be added using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Phenylation: Phenyl groups are typically introduced via Friedel-Crafts alkylation or acylation reactions using benzene derivatives and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of halogens or other functional groups on the phenyl rings or indazole core.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It may be used in studies investigating the inhibition of specific enzymes or the modulation of biological pathways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The indazole core is known for its anti-inflammatory and anticancer properties, making this compound a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-dihydroxy-6-methyl-N,4-diphenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with active sites, while the phenyl rings may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound, known for its broad biological activity.
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory properties.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits antinociceptive activity.
Uniqueness
3,6-dihydroxy-6-methyl-N,4-diphenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxamide groups allows for versatile chemical modifications, enhancing its potential in various applications.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-hydroxy-6-methyl-3-oxo-N,4-diphenyl-2,4,5,7-tetrahydro-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-21(27)12-15-17(19(25)24-23-15)16(13-8-4-2-5-9-13)18(21)20(26)22-14-10-6-3-7-11-14/h2-11,16,18,27H,12H2,1H3,(H,22,26)(H2,23,24,25) |
InChI Key |
MFCMYLBYJQIUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C1C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C(=O)NN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.